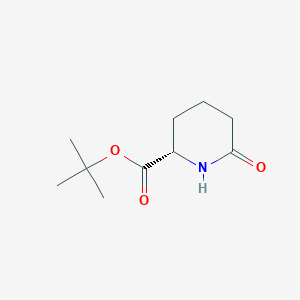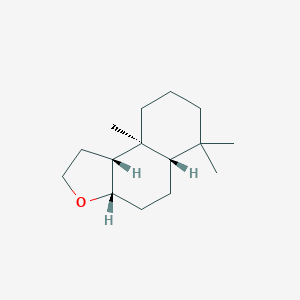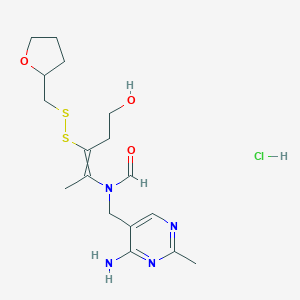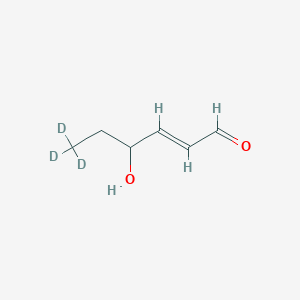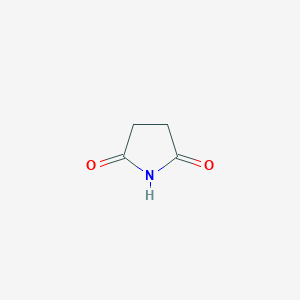
PyBroP
Übersicht
Beschreibung
Bromotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBroP, is a phosphonium-based coupling reagent widely used in organic synthesis. It is particularly effective in peptide synthesis and other nucleophilic substitution reactions. This compound is known for its high reactivity and efficiency in forming amide bonds, making it a valuable tool in both academic and industrial research.
Wissenschaftliche Forschungsanwendungen
Bromotripyrrolidinophosphonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used extensively in organic synthesis for peptide coupling and cross-coupling reactions.
Biology: Facilitates the synthesis of biologically active molecules, including peptides and small molecules with potential therapeutic applications.
Medicine: Plays a role in drug discovery and development by enabling the synthesis of complex molecules.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Target of Action
PyBroP, or bromotripyrrolidinophosphonium hexafluorophosphate, primarily targets tautomerizable heterocycles and phenols . These compounds are important electrophiles in transition metal-catalyzed cross-coupling reactions . They are activated by phosphorus groups, making them easy to prepare and highly stable .
Mode of Action
The mode of action of this compound involves activating the C–OH bond of a tautomerizable heterocycle or phenol with a phosphonium reagent . This is followed by functionalization with a nucleophile through S_NAr displacement . This compound exhibits higher activating ability than other phosphonium reagents in transition metal-catalyzed cross-coupling reactions .
Biochemical Pathways
This compound is involved in the synthesis of various compounds through different biochemical pathways. For instance, it is used in the Suzuki–Miyaura cross-coupling of phenols and arylboronic acids to synthesize biaryls and heterobiaryls . It is also used to functionalize pyrimidines (synthesized from 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Kappe dehydrogenation) by using various nucleophiles .
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 46618 . It is typically stored at temperatures below -20°C to maintain its stability .
Result of Action
The result of this compound’s action is the formation of new bonds, such as C–C, C–N, C–O, and C–S, from a common substrate . This leads to the creation of a variety of compounds, including 3-pyridyl-3,3-disubstituted oxindole derivatives .
Biochemische Analyse
Biochemical Properties
PyBroP plays a significant role in biochemical reactions, particularly in peptide synthesis . It is used as a coupling reagent for Suzuki–Miyaura cross-coupling of phenols and arylboronic acids to synthesize biaryls and heterobiaryls . It also aids in the formation of formamidines by coupling with various primary amines .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis . By facilitating the coupling of amino acids, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the C-OH bond in tautomerizable heterocycles to form the phosphonium salt, which aids the Sonogashira coupling of heterocycles with various alkynes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromotripyrrolidinophosphonium hexafluorophosphate is synthesized by reacting tripyrrolidinophosphine with bromine in the presence of hexafluorophosphate. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of bromotripyrrolidinophosphonium hexafluorophosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to meet stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bromotripyrrolidinophosphonium hexafluorophosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions to form amide bonds.
Cross-Coupling Reactions: It facilitates cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Activation Reactions: It activates hydroxyl groups in tautomerizable heterocycles, enabling further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves primary amines and N,N-diisopropylethylamine as reagents.
Cross-Coupling Reactions: Utilizes palladium or nickel catalysts under mild conditions.
Activation Reactions: Often employs phosphine oxides or phosphites as reagents.
Major Products
Amides: Formed through nucleophilic substitution reactions.
Biaryls and Heterobiaryls: Produced via Suzuki–Miyaura cross-coupling reactions.
Formamidines: Synthesized by coupling with primary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromotripyrrolidinophosphonium Chloride (BOP-Cl)
- PyBOP (Bromotripyrrolidinophosphonium Hexafluorophosphate)
- BroP (Bromotripyrrolidinophosphonium Hexafluorophosphate)
- PyAOP (Bromotripyrrolidinophosphonium Hexafluorophosphate)
Uniqueness
Bromotripyrrolidinophosphonium hexafluorophosphate stands out due to its higher reactivity and efficiency in forming amide bonds compared to other phosphonium-based reagents. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRMWNZYOIJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrF6N3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369781 | |
| Record name | PyBroP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132705-51-2 | |
| Record name | PyBroP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of PyBroP?
A1: The molecular formula of this compound is C14H24BrF6N3P, and its molecular weight is 468.24 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic characterization data, including 1H NMR, 13C NMR, and 31P NMR, can be found in the literature. []
Q3: What solvents is this compound soluble in?
A3: this compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, tetrahydrofuran, acetonitrile, and acetone. [, ]
Q4: What is the primary application of this compound?
A4: this compound is primarily used as a coupling reagent for carboxylic acid activation, especially in peptide bond formation during peptide synthesis. [, ]
Q5: How does this compound activate carboxylic acids for amide bond formation?
A5: this compound reacts with a carboxylic acid in the presence of a base, forming a reactive acyloxyphosphonium intermediate. This intermediate is then readily attacked by an amine nucleophile, leading to the formation of an amide bond. [, ]
Q6: What are the advantages of using this compound over other coupling reagents?
A6: this compound often provides higher yields and shorter reaction times compared to traditional carbodiimide-based coupling reagents. [, , ] It is particularly effective for coupling sterically hindered amino acids and N-methylated amino acids, which can be challenging with other reagents. [, , , ]
Q7: Can this compound be used for other reactions besides peptide coupling?
A7: Yes, this compound has demonstrated versatility in various organic transformations. For example:
- C–C bond formation: Used in Suzuki-Miyaura cross-coupling reactions of phenols and arylboronic acids. [, ]
- C–N bond formation: Employed in the synthesis of N6-substituted adenosines via amination reactions. []
- C–O bond formation: Facilitates the synthesis of heteroaryl ethers from azine N-oxides and alcohols. []
- C–S bond formation: Utilized in the synthesis of 2-sulfonyl nitrogen heterocyclic compounds from heterocyclic N-oxides and sulfinic acids. []
Q8: Are there any limitations to using this compound?
A8: While this compound is a highly effective reagent, some potential drawbacks include:
- Side reactions: In certain cases, this compound can lead to side reactions, such as N-carboxyanhydride formation with some Boc-protected amino acids. []
Q9: Are there any specific examples of this compound's use in total synthesis?
A9: Yes, this compound has played a crucial role in the total synthesis of complex natural products, including:
- Didemnin B: Used for the formation of both secondary and tertiary amide bonds in this macrocyclic depsipeptide. []
- Phakellistatin 2: Employed for the cyclization step in the synthesis of this cyclic heptapeptide. []
Q10: Have there been any computational studies on the mechanism of this compound-mediated reactions?
A11: While detailed computational studies on this compound are limited, the mechanism of related phosphonium coupling reagents suggests a multi-step process involving a key heterocycle-Pd(II)-phosphonium species. []
Q11: Have any structural modifications of this compound been explored?
A12: Yes, researchers have developed an electronically enhanced this compound derivative by replacing the pyrrolidine groups with tris-3,3-difluoropyrrolidine, leading to improved yields in specific reactions. []
Q12: What are the recommended storage conditions for this compound?
A13: this compound is best stored under cool, dry conditions, preferably below 8°C, to prevent degradation due to moisture. []
Q13: What are some specific research areas where this compound has been employed?
A13: this compound's versatility has led to its application in diverse research areas, including:
- Medicinal chemistry: Synthesis of potential therapeutic agents targeting cancer and neurodegenerative diseases. []
Q14: Has this compound been used in the synthesis of cyclic peptides?
A14: Yes, this compound has proven valuable in the synthesis of cyclic peptides, including those with potential therapeutic applications. Specific examples include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)

